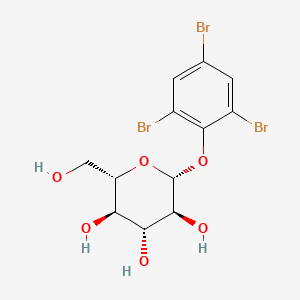

2,4,6-Tribromophenyl

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C12H13Br3O6 |

|---|---|

Peso molecular |

492.94 g/mol |

Nombre IUPAC |

(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-(2,4,6-tribromophenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H13Br3O6/c13-4-1-5(14)11(6(15)2-4)21-12-10(19)9(18)8(17)7(3-16)20-12/h1-2,7-10,12,16-19H,3H2/t7-,8-,9+,10-,12+/m0/s1 |

Clave InChI |

OLINLHROZJEXTO-GOVZDWNOSA-N |

SMILES isomérico |

C1=C(C=C(C(=C1Br)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)Br)Br |

SMILES canónico |

C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)CO)O)O)O)Br)Br |

Origen del producto |

United States |

Synthetic Methodologies for 2,4,6 Tribromophenyl Compounds and Derivatives

Electrophilic Aromatic Substitution for 2,4,6-Tribromophenol (B41969) Formation

The introduction of three bromine atoms onto the phenol (B47542) ring to form 2,4,6-tribromophenol is a classic example of electrophilic aromatic substitution. This reaction is highly efficient due to the activating nature of the hydroxyl group on the aromatic ring.

The hydroxyl (-OH) group of phenol is a powerful activating group in electrophilic aromatic substitution reactions. wikipedia.orgvanderbilt.edu One of the lone pairs of electrons on the oxygen atom overlaps with the delocalized π-electron system of the benzene (B151609) ring, increasing the electron density of the ring. savemyexams.comchemistrystudent.com This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles. savemyexams.com

This electron-donating effect is not uniform across all positions of the ring but is most pronounced at the ortho (positions 2 and 6) and para (position 4) carbons. wikipedia.orgsavemyexams.com Consequently, the hydroxyl group is known as an ortho, para-director, guiding incoming electrophiles to these positions. savemyexams.com The high reactivity of phenol means that polysubstitution occurs readily, and in the case of bromination, all three activated positions are substituted to yield 2,4,6-tribromophenol. mlsu.ac.in

| Substituent on Benzene Ring | Activating/Deactivating Effect | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -NO2 (Nitro) | Strongly Deactivating | Meta |

The conditions under which the bromination of phenol is carried out can significantly influence the reaction pathway and the final product. Due to the high reactivity of phenol, the reaction proceeds readily without the need for a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic compounds like benzene. savemyexams.comchemguide.co.uk

When phenol is treated with bromine water (an aqueous solution of bromine), the reaction is rapid and results in the formation of a white precipitate of 2,4,6-tribromophenol. savemyexams.comchemguide.co.ukkrayonnz.com The high polarity of the aqueous solvent can promote the ionization of phenol to the more reactive phenoxide ion, further accelerating the reaction. pw.live

In contrast, conducting the reaction in a less polar solvent, such as carbon disulfide or chloroform (B151607), can lead to the formation of monobrominated phenols (a mixture of o-bromophenol and p-bromophenol) as the major products. This is because the lower polarity of the solvent does not facilitate the formation of the highly reactive phenoxide ion to the same extent.

Controlled bromination to achieve specific isomers or degrees of substitution can be achieved by carefully selecting the solvent, temperature, and the brominating agent. nih.gov For instance, the use of N-bromosuccinimide (NBS) as a brominating agent can offer milder reaction conditions and improved selectivity in some cases.

| Reaction Condition | Solvent | Major Product(s) |

|---|---|---|

| Bromine Water | Water | 2,4,6-Tribromophenol |

| Bromine | Carbon Disulfide | o-Bromophenol and p-Bromophenol |

Synthesis of 2,4,6-Tribromophenyl Ethers

This compound ethers are important derivatives of 2,4,6-tribromophenol and are synthesized through various methods, most notably the Williamson ether synthesis.

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of this compound ethers, the first step is the deprotonation of 2,4,6-tribromophenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding 2,4,6-tribromophenoxide ion. organic-synthesis.comyoutube.com

This highly nucleophilic phenoxide ion then reacts with a primary alkyl halide (e.g., ethyl bromide) or an aryl halide (under specific catalytic conditions) to yield the desired ether. masterorganicchemistry.comorganic-synthesis.com The reaction is most efficient with primary alkyl halides, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions. masterorganicchemistry.com

For example, the synthesis of this compound allyl ether can be achieved through a phase-transfer catalytic reaction, which demonstrates a specific application of this methodology. acs.org

An alternative approach to synthesizing certain this compound ethers involves electrophilic addition to a precursor that already contains the this compound ether moiety. For instance, 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) can be synthesized by the electrophilic addition of bromine to allyl-2,4,6-tribromophenyl ether (ATE). acs.org In this reaction, the double bond of the allyl group acts as a nucleophile, attacking the bromine molecule to form a cyclic bromonium ion intermediate, which is then opened by the bromide ion to give the dibrominated product. acs.org

Synthesis of this compound Esters

The synthesis of this compound esters typically involves the reaction of 2,4,6-tribromophenol with a carboxylic acid or its derivative. A common method for this transformation is the Fischer esterification.

Fischer esterification involves the reaction of a carboxylic acid with an alcohol (in this case, 2,4,6-tribromophenol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. scienceready.com.auchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the carboxylic acid or the removal of water as it is formed is often employed. masterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The hydroxyl group of the 2,4,6-tribromophenol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Alternatively, more reactive acylating agents, such as acid chlorides or acid anhydrides, can be used to react with 2,4,6-tribromophenol to form esters, often under milder conditions and without the need for a strong acid catalyst. chemguide.co.ukbyjus.com

Synthesis of this compound Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functional groups onto a this compound scaffold can be achieved through various synthetic pathways, leading to compounds such as pyrroles, maleimides, and azides.

Maleimide Derivatives: N-(this compound)maleimide is a significant derivative. Its synthesis involves the reaction of 2,4,6-tribromoaniline with maleic anhydride. This is a two-step process where the aniline first reacts with the anhydride to form an intermediate maleanilic acid, which is then cyclized to the maleimide.

Pyrrole Derivatives: While specific literature on the synthesis of 1-(this compound)pyrrole was not found in the provided search results, a plausible and widely used method is the Paal-Knorr pyrrole synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org In this context, 2,4,6-tribromoaniline would serve as the primary amine. The reaction is typically acid-catalyzed and proceeds by the formation of a hemiaminal, followed by cyclization and dehydration to yield the substituted pyrrole. organic-chemistry.org The general reaction is illustrated in the table below.

Interactive Data Table: General Paal-Knorr Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,4-Dicarbonyl Compound | Primary Amine (e.g., 2,4,6-Tribromoaniline) | Acid | N-Substituted Pyrrole |

The synthesis of aryl azides, including this compound azide, is most commonly achieved from the corresponding aniline. researchgate.neteurekaselect.com The traditional and well-established method is a two-step process. researchgate.netnih.gov

First, the primary aromatic amine, in this case, 2,4,6-tribromoaniline, undergoes diazotization. organic-chemistry.orgbyjus.com This is typically carried out by treating the aniline with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). researchgate.net This reaction forms an intermediate aryl diazonium salt. organic-chemistry.org

In the second step, the diazonium salt is treated with sodium azide. researchgate.neteurekaselect.comnih.gov The azide ion acts as a nucleophile and displaces the diazonium group (N₂) to form the final aryl azide product. eurekaselect.comnih.gov

Interactive Data Table: Synthesis of this compound Azide

| Starting Material | Reagents | Intermediate | Final Product |

| 2,4,6-Tribromoaniline | 1. NaNO₂, HCl (aq), 0-5 °C | 2,4,6-Tribromobenzenediazonium chloride | This compound azide |

| 2. NaN₃ |

Synthesis of this compound Thiourea Derivatives

Thiourea derivatives containing the this compound group can be synthesized through condensation reactions, typically involving a this compound-containing amine.

A primary and widely used method for the synthesis of N,N'-disubstituted thioureas is the reaction of a primary amine with an isothiocyanate. beilstein-journals.orgnih.gov To synthesize a this compound thiourea derivative, 2,4,6-tribromoaniline can be reacted with an appropriate isothiocyanate (R-N=C=S). The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This reaction is generally straightforward and leads to the formation of the corresponding N-(this compound)-N'-substituted thiourea.

Another approach involves the use of carbon disulfide in a condensation reaction with amines. organic-chemistry.org This method can be used to produce both symmetrical and unsymmetrical thioureas. organic-chemistry.org Mechanochemical synthesis, using techniques like ball milling, has also been shown to be an efficient, solvent-free method for producing thioureas in high yields. beilstein-journals.org

The synthesis of N,N-disubstituted thioureas has been reported starting from hydrazide derivatives, which are then reacted with isothiocyanates. nih.govmdpi.com This indicates a versatile range of starting materials can be used to generate thiourea compounds.

Interactive Data Table: General Synthesis of N-(this compound)-N'-substituted Thiourea

| Reactant 1 | Reactant 2 | Product |

| 2,4,6-Tribromoaniline | R-N=C=S (Isothiocyanate) | N-(this compound)-N'-R-thiourea |

Novel Synthetic Routes for N-Aroyl-N'-(this compound)thioureas

The synthesis of N-Aroyl-N'-(this compound)thioureas has been achieved through novel methods, resulting in the formation of new compounds with potential applications in various chemical fields. One prominent synthetic approach involves the reaction of aroyl isothiocyanates with 2,4,6-tribromoaniline.

A key intermediate, benzoyl isothiocyanate, is typically prepared by reacting benzoyl chloride with potassium thiocyanate. This reaction can be efficiently carried out under solvent-free conditions using a phase-transfer catalyst like polyethylene-glycol-400 (PEG-400) sci-hub.st. The subsequent addition of an aromatic amine, in this case, 2,4,6-tribromoaniline, to the in-situ generated aroyl isothiocyanate leads to the desired N-Aroyl-N'-(this compound)thiourea. This method is noted for its high yields, ranging from 80.0% to 98.1%, and its adherence to green chemistry principles by avoiding the use of organic solvents sci-hub.st.

Two specific examples of newly synthesized compounds using a similar methodology are N-benzoyl-N'-(this compound)thiourea and N-(4-nitrobenzoyl)-N'-(this compound)thiourea . The synthesis of these compounds involves the reaction of the corresponding aroyl isothiocyanate with 2,4,6-tribromoaniline. The general reaction scheme is as follows:

Formation of Aroyl Isothiocyanate: An aroyl chloride is reacted with a thiocyanate salt (e.g., potassium thiocyanate) to form the aroyl isothiocyanate intermediate.

Nucleophilic Addition: The 2,4,6-tribromoaniline then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.

Formation of Thiourea: This addition reaction results in the formation of the N-Aroyl-N'-(this compound)thiourea product.

The characterization of these novel compounds has been carried out using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as X-ray single-crystal diffraction to confirm their molecular structures .

Catalytic Strategies in this compound Derivative Synthesis

Catalysis plays a crucial role in the synthesis of various this compound derivatives, offering advantages such as increased reaction rates, higher yields, and improved selectivity. Both phase-transfer catalysis and the use of organic bases as catalysts have been employed in these synthetic transformations.

Phase-transfer catalysis (PTC) has been effectively utilized in the synthesis of N-aryl-N'-aroyl thioureas, which can include this compound-substituted compounds. In this method, a catalyst such as polyethylene-glycol-400 (PEG-400) facilitates the reaction between benzoyl chloride and potassium thiocyanate, which are in different phases, to form the benzoyl isothiocyanate intermediate sci-hub.st. This intermediate then reacts with the appropriate aniline to yield the final product. The use of PTC is essential for the initial step of this reaction to proceed efficiently sci-hub.st. Another application of PTC is in the synthesis of 2,4,6-tribromophenol allyl ether, where it enhances the reaction kinetics acs.org.

These catalytic strategies represent important advancements in the synthesis of this compound derivatives, enabling more efficient and environmentally friendly production methods.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and improve the sustainability of chemical processes. Key areas of focus include the use of environmentally benign solvents and reagents, solvent-free reaction conditions, and atom-economical methods.

One notable example of a green synthetic route is the production of 2,4,6-tribromophenol itself. A novel method utilizes phenol and hydrobromic acid as raw materials with hydrogen peroxide as the oxidant google.com. This reaction can be carried out in water or a mixture of water and ethanol as the solvent. A significant advantage of this process is that it does not produce hydrogen bromide gas as a byproduct, and the solvent can be recycled, making it an environmentally friendly alternative to traditional bromination methods google.com. This method achieves high purity (over 99%) and yields (89-95%) google.com.

Solvent-free synthesis is another important green chemistry approach that has been applied to the preparation of this compound derivatives. The synthesis of N-aryl-N'-aroyl thioureas has been successfully conducted under solvent-free conditions using phase-transfer catalysis sci-hub.st. This method not only eliminates the need for organic solvents but also simplifies the separation and purification process, leading to high efficiency and environmental acceptability sci-hub.st.

Atom economy is a core principle of green chemistry, and it is exemplified in the synthesis of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine. This method uses N-methylimidazole and 2,4,6-tribromophenol, which react with cyanuric chloride to form the final product and an ionic liquid (N-methylimidazolium chloride) google.com. This reaction is considered atom-economical and pollution-free because it avoids the use of inorganic bases and does not generate inorganic salt waste or wastewater. Nearly all the atoms of the reactants are incorporated into the desired products google.com.

These examples highlight the successful integration of green chemistry principles into the synthesis of this compound compounds, leading to more sustainable and environmentally responsible chemical manufacturing.

Mechanistic Investigations of Reactions Involving the 2,4,6 Tribromophenyl Group

Photochemical Transformation Mechanisms of 2,4,6-Tribromophenyl Moieties

Photochemical reactions, driven by the absorption of light, represent a significant pathway for the transformation of biorefractory organic compounds in surface waters and the atmosphere. These processes for this compound derivatives can be categorized into direct photolysis, where the molecule itself absorbs light, and indirect, radical-initiated oxidation.

The direct photolysis of this compound compounds, particularly 2,4,6-tribromophenol (B41969) (TBP), has been shown to proceed via pseudo-first-order kinetics. The rate of this transformation is influenced by environmental factors such as pH and the presence of certain ions. Studies using UV irradiation on aqueous solutions of TBP have identified hydrodebromination as a primary phototransformation mechanism. acs.org This process involves the cleavage of a carbon-bromine bond and its replacement with a hydrogen atom, leading to the formation of less-brominated phenols.

Key photoproducts identified through high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses include dihydroxylated dibromobenzene compounds, which were found to be predominant products over the reaction time. acs.org This indicates that the removal of a bromine atom is a key step. In addition to hydrodebromination, photodimerization has been suggested as another reaction pathway, leading to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and dihydroxylated polybrominated biphenyls (di-OH-PBBs). acs.org In air, direct photolysis by UV light has been estimated to result in a half-life of 4.6 hours for TBP. nih.gov

Conversely, some models suggest that 2,4,6-tribromophenol is not expected to be susceptible to direct photolysis by sunlight because its structure lacks chromophores that absorb light at wavelengths greater than 290 nm. berkeley.edu However, experimental studies under simulated sunlight have demonstrated that photochlorination can become the main transformation process in seawater, yielding products like 2,4-dibromo-6-chlorophenol. nih.gov This highlights the critical role of the reaction medium in determining the ultimate photochemical fate.

Table 1: Identified Photolysis Products of 2,4,6-Tribromophenol (TBP) This table is interactive. You can sort and filter the data.

| Product Class | Specific Product Example | Formation Pathway | Reference |

|---|---|---|---|

| Debromination Products | Dihydroxylated Dibromobenzene | Hydrodebromination | acs.org |

| Dimerization Products | Hydroxylated PBDEs | Photodimerization | acs.org |

| Dimerization Products | Dihydroxylated PBBs | Photodimerization | acs.org |

In the atmosphere and in aqueous environments, this compound compounds are subject to attack by highly reactive radical species. The hydroxyl radical (•OH) is a primary oxidant in the troposphere and in many aqueous systems. The atmospheric half-life of vapor-phase 2,4,6-TBP, when reacting with photochemically produced hydroxyl radicals, is estimated to be between 20 and 40 days. researchgate.net

The reaction with hydroxyl radicals can proceed through two main pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical and a water molecule.

Radical Addition: The •OH radical can add to the aromatic ring, forming a hydroxylated cyclohexadienyl-type radical. This intermediate can then undergo further reactions, including the elimination of a bromine atom or water, or reaction with oxygen. nih.govhydrogenlink.com

These reactions can lead to the formation of hydroxylated and debrominated products. In the presence of oxygen, the degradation of OH-adducts can generate end products such as unsaturated ketones and aldehydes. nih.gov

Chlorine radicals (Cl•), which can be present in marine environments and polluted atmospheres, also initiate degradation. tandfonline.com Like hydroxyl radicals, chlorine radicals are highly reactive and can abstract hydrogen atoms, initiating a radical chain reaction. libretexts.orgsavemyexams.com This process can lead to the formation of chlorinated derivatives, as seen in the photochemical transformation of TBP in seawater. nih.gov The reaction begins with an initiation step where Cl₂ is cleaved by light into two chlorine radicals, followed by propagation steps where the radical abstracts a hydrogen, and termination steps where radicals combine. libretexts.orglumenlearning.com

Reductive Dehalogenation Processes of Polybrominated Benzenes

Reductive dehalogenation is a critical process in the environmental degradation of polybrominated compounds, involving the removal of bromine atoms. This can occur on mineral surfaces, via microbial pathways, or through chemical reduction.

The dehalogenation of polybrominated benzenes on metal surfaces has been visualized at the molecular level. Using scanning tunneling microscopy and density functional theory calculations, the reaction of symmetric polybrominated benzenes on a silver (Ag(111)) surface has been explored. nih.gov The research captured a series of intermediate states, providing direct evidence for a sequential dehalogenation scenario. nih.gov This step-by-step removal of bromine atoms is a fundamental process in the on-surface synthesis of novel carbon-based nanostructures.

The position of bromine atoms on the benzene (B151609) ring significantly influences the rate and pathway of reductive dehalogenation. Studies on related polybrominated diphenyl ethers (PBDEs) have shown clear preferences depending on the reaction system.

In microbial systems , anaerobic debromination often shows a preference for the removal of para- and meta-bromines over ortho-bromines. berkeley.edu

With zerovalent iron (Fe°) , the general debromination preference is meta > ortho > para. nih.gov

With palladium-catalyzed systems (nZVI/Pd) , the steric hindrance at the ortho position makes it less accessible, resulting in a debromination preference of para > meta > ortho. nih.govnsf.gov

For 2,4,6-tribromophenol specifically, biological debromination pathways have been identified. Anaerobic degradation in marine sediment leads to the formation of 2,4-dibromophenol (B41371) as a transient intermediate, indicating the removal of a bromine atom from an ortho position (position 6). nih.gov Similarly, the bacterium Ochrobactrum sp. strain TB01 degrades 2,4,6-TBP through sequential reductive debromination, first to 2,4-dibromophenol (removing the C6-Br) and subsequently to 2-bromophenol (B46759) (removing the C4-Br). tandfonline.com

Biotransformation and Metabolic Pathways of 2,4,6-Tribromophenol

2,4,6-Tribromophenol can be both a substrate for and a product of biotransformation. Some highly brominated flame retardants, such as 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), are known to metabolize into 2,4,6-TBP in human and rat liver microsomes. lumenlearning.com

Once present, 2,4,6-TBP can undergo extensive metabolism in organisms. In rice plants, it is subject to a wide array of transformations. acs.orgnih.govnih.gov Within five days of exposure, over 99% of the initial 2,4,6-TBP was metabolized, with forty different transformation products identified. acs.orgnih.gov The proposed metabolic pathways include:

Phase I Reactions: Debromination, hydroxylation, and methylation.

Phase II Reactions: Conjugation with sulfates (sulfation) or sugars (glycosylation).

Coupling Reactions: Dimerization to form more complex and potentially toxic products like OH-PBDEs and polybrominated dibenzo-p-dioxins/furans (PBDD/Fs). nih.gov

A key initial step observed in rice is the debromination at the ortho position to form 2,4-dibromophenol. nih.gov In bacteria, such as Ochrobactrum sp., 2,4,6-TBP is used as a sole carbon and energy source and is converted to phenol (B47542) through sequential reductive debromination via 2,4-dibromophenol and 2-bromophenol. tandfonline.com Another common metabolic route is methylation, where microbial activity converts TBP to 2,4,6-tribromoanisole (B143524) (TBA), a compound known for its characteristic musty odor. wikipedia.org

Table 2: Major Biotransformation Pathways of 2,4,6-Tribromophenol This table is interactive. You can sort and filter the data.

| Pathway | Organism/System | Key Metabolite(s) | Reference |

|---|---|---|---|

| Sequential Reductive Debromination | Ochrobactrum sp. | 2,4-Dibromophenol, 2-Bromophenol, Phenol | tandfonline.com |

| Debromination & Conjugation | Rice Plants | 2,4-Dibromophenol, Glycoside & Sulfate conjugates | acs.orgnih.gov |

| Methylation | Microbes | 2,4,6-Tribromoanisole (TBA) | wikipedia.org |

| Coupling Reactions | Rice Plants | OH-PBDEs, PBDD/Fs | nih.gov |

Microbial Reductive Debromination Mechanisms (e.g., Ochrobactrum sp.)

Microbial action is a key factor in the degradation of 2,4,6-tribromophenol (TBP) in the environment. While various bacteria can dehalogenate brominated phenols, specific mechanisms involve consecutive debromination steps. For instance, the bacterium Cupriavidus sp. strain CNP-8 demonstrates high efficiency in degrading TBP through a distinct pathway involving both oxidative and hydrolytic debromination. nih.gov

Enzymatic studies revealed a two-component FAD-dependent monooxygenase, HnpAB, which transforms TBP through a sequence of oxidative and hydrolytic debromination reactions. nih.gov This process results in the formation of 6-bromo-1,2,4-benzenetriol (BBT), which then serves as the substrate for ring-cleavage by the enzyme HnpC. nih.gov The genes responsible for these enzymes, the hnp genes, show significant upregulation when stimulated by TBP, confirming their role in its degradation. nih.gov

Analogous processes have been observed for similar compounds, such as the reductive deiodination of 2,4,6-triiodophenol (B146134) by an anaerobic microbial consortium, which preferentially removes ortho-substituted halogens. nih.gov This suggests a common strategy in microbial systems for dehalogenating tri-substituted phenols.

Hydroxylation and Methylation Pathways

In plant systems, such as rice (Oryza sativa), 2,4,6-tribromophenol undergoes extensive metabolism through phase I and phase II reactions. nih.govnih.gov Hydroxylation and methylation are prominent phase I transformation pathways. nih.gov

The hydroxylation process can involve the replacement of a bromine atom with a hydroxyl group to form metabolites like dihydroxyl dibromophenol. nih.gov Methylation of the phenolic hydroxyl group is another significant pathway, as observed in the biotransformation of TBP in zebrafish (Danio rerio), where a substantial portion of the compound was methylated. nih.gov

In a study on rice plants, a significant number of transformation products were identified, originating from pathways including debromination, hydroxylation, and methylation. nih.govnih.gov

Table 1: Selected Phase I Metabolites of 2,4,6-Tribromophenol in Rice Plants

| Metabolite ID | Proposed Structure | Transformation Pathway |

|---|---|---|

| TP₂₅₀ | 2,4-Dibromophenol | Debromination |

| TP₂₆₆ | Dihydroxyl dibromophenol | Hydroxylation |

Data sourced from a study on the metabolic pathways of 2,4,6-tribromophenol in rice plants. nih.gov

Dimeric and Coupling Reactions in Biological Systems

Beyond simple degradation, 2,4,6-tribromophenol can act as a precursor in biotic coupling and dimerization reactions. nih.gov These reactions can lead to the formation of more complex and persistent compounds. nih.gov

Research has shown that in rice plants, 2,4,6-tribromophenol can undergo biotic dimeric reactions to form hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins or dibenzofurans (PBDD/Fs). nih.govnih.gov The detection of seven such toxic and persistent compounds in rice roots after exposure to TBP highlights this transformation pathway. nih.gov These findings indicate a potential new source for the formation of OH-PBDEs and PBDD/Fs in the environment and food chains. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are well-established synthetic methods for creating carbon-carbon bonds and have been used to synthesize various aryl-substituted compounds from halogenated precursors. researchgate.netrsc.orgresearchgate.net While these are chemical synthesis methods, they illustrate the reactivity of the carbon-bromine bond in the this compound structure, which is exploited in biological coupling reactions.

Enzymatic Degradation Mechanisms (e.g., Dehaloperoxidase)

The enzyme dehaloperoxidase (DHP), found in the marine polychaete Amphitrite ornata, is a multifunctional hemoglobin capable of catalyzing the oxidative dehalogenation of 2,4,6-trihalophenols. nih.govresearchgate.net This enzyme is believed to have evolved to detoxify organobromine compounds in marine environments. researchgate.net

The catalytic mechanism of DHP involves the hydrogen peroxide-dependent oxidation of 2,4,6-tribromophenol (TBP) to produce 2,6-dibromo-1,4-benzoquinone as the primary product. nih.gov The reaction follows a peroxidase-like catalytic cycle. nih.gov Ferric DHP reacts with hydrogen peroxide (H₂O₂) to form a reactive intermediate known as Compound ES, which is an iron(IV)-oxo heme center with an amino acid radical. nih.gov This intermediate is catalytically competent to oxidize the TBP substrate. nih.gov Spectroscopic studies also implicate a role for the highly oxidized ferryl intermediate, Compound I, in the oxidation mechanism. nih.govrsc.org

Table 2: Dehaloperoxidase (DHP) Catalyzed Oxidation of 2,4,6-Tribromophenol

| Substrate | Enzyme | Oxidant | Primary Product |

|---|---|---|---|

| 2,4,6-Tribromophenol (TBP) | Dehaloperoxidase (DHP) | Hydrogen Peroxide (H₂O₂) | 2,6-Dibromo-1,4-benzoquinone |

This reaction is a key step in the enzymatic detoxification of TBP by certain marine organisms. nih.gov

Electrochemical Reaction Mechanisms of this compound Compounds

The electrochemical behavior of this compound compounds, particularly 2,4,6-tribromophenol (TBP), has been investigated to understand their degradation and potential for polymerization.

Anodic Oxidation Pathways and Product Formation

The anodic oxidation of 2,4,6-tribromophenol (TBP) has been studied using voltammetric techniques at a glassy carbon electrode. researchgate.net In acidic solutions (50% aqueous methanol, pH 2.5-12), the oxidation process leads to the formation of electroactive products. researchgate.net

Controlled potential electrolysis of TBP in neutral and alkaline solutions on a platinum gauze electrode has been used to identify the main oxidation products. researchgate.net Analysis by GC-MS revealed the formation of dimeric structures. researchgate.net

Table 3: Major Products of Anodic Oxidation of 2,4,6-Tribromophenol

| Product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| 2,6-dibromo-4-(2,4,6-tribromophenoxy)phenol | C₁₂H₅Br₅O₂ | Dimerization via ether linkage |

| 3,3',5,5'-tetrabromo-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione | C₁₂H₄Br₄O₂ | Dimerization via C-C bond |

These products were identified after controlled potential electrolysis of TBP. researchgate.net

The electrochemical reactivity of chlorophenols has been correlated with their acidity constant (pKa), and a similar relationship is expected for bromophenols like TBP. researchgate.net

Electropolymerization Processes of 2,4,6-Tribromophenol

During the electrochemical oxidation of 2,4,6-tribromophenol (TBP), particularly in neutral and alkaline solutions, the formation of a polymeric film on the electrode surface has been observed. researchgate.net This film of oxidation product acts to passivate the electrode, meaning it forms a non-reactive layer that inhibits further electrochemical reactions on the surface. researchgate.net The formation of this passivating film is dependent on the concentration of TBP and the scan rate used in the voltammetric analysis. researchgate.net While the potential for electropolymerization exists, its primary manifestation under these conditions is electrode surface passivation. researchgate.net

Redox Behavior of this compound Derivatives

The redox behavior of this compound derivatives is characterized by both oxidation and reduction processes, which primarily involve the phenolic hydroxyl group and the carbon-bromine bonds.

Electrochemical studies on 2,4,6-tribromophenol (TBP) have revealed its oxidation behavior at a glassy carbon electrode. researchgate.net Using cyclic and differential pulse voltammetry in aqueous methanol, researchers observed that the electrochemical oxidation of TBP is highly dependent on pH. researchgate.net In acidic solutions, the formation of electroactive products was noted. researchgate.net Conversely, in neutral and alkaline environments, the oxidation process leads to the formation of a polymeric film that passivates the electrode surface, with its formation being dependent on the concentration of TBP and the voltammetric scan rate. researchgate.net

Controlled potential electrolysis of TBP in neutral and alkaline solutions on a platinum gauze electrode allowed for the identification of the main oxidation products. researchgate.net Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) identified these products as dimers formed through phenoxy radical coupling. researchgate.net

Table 1: Major Oxidation Products of 2,4,6-Tribromophenol

| Product Name | Chemical Structure |

| 2,6-dibromo-4-(2,4,6-tribromophenoxy)phenol | A dimer formed via ether linkage. |

| 3,3',5,5'-tetrabromo-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione | A dimer formed via C-C bond linkage. |

This table summarizes the primary products identified from the electrochemical oxidation of 2,4,6-tribromophenol as reported in the literature. researchgate.net

The electrochemical reduction of brominated aromatic compounds, including by extension this compound derivatives, proceeds through the sequential cleavage of the carbon-bromine (C-Br) bonds. uantwerpen.be The general mechanism involves the transfer of an electron to the aromatic halide (RX) to form a radical anion (RX•-), which then fragments into an aryl radical (R•) and a bromide anion (X⁻). uantwerpen.be This aryl radical can then be further reduced or can react with other species in the medium. uantwerpen.be It has been noted that the electrochemical reductive dehalogenation of aromatic halides is generally more difficult and requires more negative potentials compared to their aliphatic counterparts. tsijournals.com Studies on various brominated aromatics have shown that factors such as the number of aromatic rings, their configuration, and the position of the bromide on the ring influence the reduction potential and catalytic activity at different electrode materials. uantwerpen.be

Furthermore, the fate of TBP under different environmental redox conditions has been investigated. nih.gov Studies using ¹⁴C-labeled TBP in soil showed that its transformation was significantly faster under oxic (oxidizing) conditions than under anoxic (reducing) conditions. nih.gov The transformation was notably accelerated when conditions shifted from anoxic to oxic, indicating that oxidative degradation pathways are more efficient for this compound. nih.gov In these processes, TBP was observed to mineralize into CO₂ and also form non-extractable residues by binding to soil components like humic and fulvic acids. nih.gov

Radical Chemistry of this compound Radicals and Carbenes

Generation and Reactivity of this compound-Substituted Carbenes

The generation of carbenes bearing a this compound substituent follows general methodologies established for carbene chemistry. libretexts.org These reactive intermediates are typically formed through the decomposition of suitable precursors, most commonly diazo compounds or diazirines, which can be triggered thermally, photolytically, or through catalysis by transition metals. libretexts.org

A plausible and widely used method for generating a this compound-substituted carbene involves the synthesis and subsequent photolysis of a corresponding diazirine, such as 3-(this compound)-3H-diazirine. The synthesis of such aryl-diazirines, while not specifically documented for the tribromo- derivative, can be inferred from established protocols for other heteroaromatic diazirines. nih.govwustl.edu The typical synthetic sequence starts from the corresponding aldehyde (2,4,6-tribromobenzaldehyde), which is converted to an oxime. The oxime is then activated, often by tosylation, and treated with ammonia (B1221849) to form a diaziridine, which is subsequently oxidized to the more stable diazirine ring. nih.gov Photolysis of the diazirine with UV light cleaves the C-N bonds, releasing molecular nitrogen and generating the desired this compound-substituted carbene.

Table 2: General Methods for Carbene Generation Applicable to this compound Derivatives

| Precursor Type | Generation Method | Description |

| Diazo Compounds | Photolysis, Thermolysis, or Metal Catalysis | Decomposition of compounds like 2,4,6-tribromophenyldiazomethane would yield the carbene. This is a very common route. libretexts.orgyoutube.com |

| Diazirines | Photolysis | Photolytic cleavage of a precursor like 3-(this compound)-3H-diazirine provides a clean source of the carbene and N₂. libretexts.orgnih.gov |

| gem-Dihalides | Induced Elimination | Treatment of a gem-dihalide like (dibromomethyl)-2,4,6-tribromobenzene with an organolithium reagent can generate a carbenoid species. libretexts.org |

This table outlines common precursor types and methods for generating carbenes, which are applicable for creating this compound-substituted carbenes.

The reactivity of the generated this compound carbene would be investigated using techniques such as laser flash photolysis (LFP). researchgate.netcapes.gov.brmdpi.com This method allows for the direct observation of the transient carbene and the measurement of its reaction rate constants with various substrates. capes.gov.br Like other carbenes, it is expected to exhibit characteristic reactions such as:

Cyclopropanation: Addition to carbon-carbon double bonds to form cyclopropane (B1198618) derivatives. libretexts.org

C-H Insertion: Insertion into carbon-hydrogen bonds, a reaction whose selectivity (primary vs. secondary vs. tertiary C-H) is influenced by the carbene's substituents. libretexts.org

Ylide Formation: Reaction with Lewis bases containing lone pairs, such as pyridines or sulfides. researchgate.net

The three bulky bromine atoms on the phenyl ring would exert significant steric and electronic effects, influencing the stability and electrophilicity of the carbene and, consequently, its reactivity and selectivity in these transformations.

Mechanistic Studies of Halogenation with Cyclohexadienones

The mechanism of halogenation of phenols is intrinsically linked to the formation and reaction of cyclohexadienone intermediates. researchgate.net This is particularly relevant to the this compound group, as its most common precursor, 2,4,6-tribromophenol, is synthesized by the exhaustive bromination of phenol. bris.ac.ukquora.com

Studies on the reaction of phenols with N-bromosuccinimide (NBS) have elucidated a mechanism that proceeds through cyclohexadienone species rather than direct electrophilic aromatic substitution on the ring. researchgate.net The proposed mechanism involves the following key steps:

Hypobromite (B1234621) Formation: The reaction is initiated by a bromophilic attack of the phenolic oxygen on the bromine atom of NBS. This forms an unstable hypobromite intermediate. researchgate.net

Rearrangement to 2-Bromocyclohexadienone: This hypobromite rapidly rearranges to a 2-bromocyclohexadienone-type intermediate (an ortho-quinonoid structure). researchgate.net These intermediates have been observed and characterized at low temperatures. researchgate.net

Enolization and Rearrangement: The 2-bromocyclohexadienone intermediate has two primary reaction pathways. It can undergo thermal or photolytic enolization to yield the thermodynamically stable 2-bromophenol product. researchgate.net Alternatively, in the presence of trace acids, it can rearrange to the more stable, cross-conjugated 4-bromocyclohexadienone. researchgate.net This 4-bromo intermediate then enolizes to afford the 4-bromophenol (B116583) product. researchgate.net

This mechanism explains how different isomers can be formed during phenolic halogenation. The formation of 2,4,6-tribromophenol from phenol and bromine water occurs because the hydroxyl group strongly activates the ortho and para positions, facilitating rapid, successive brominations that likely proceed through analogous cyclohexadienone intermediates at each step. bris.ac.ukmlsu.ac.inyoutube.com The presence of radical species has also been implicated in halogenation reactions catalyzed by enzymes like chloroperoxidase, suggesting that radical chain processes can also contribute under certain conditions. nih.gov

Table 3: Key Intermediates in the Halogenation of Phenols

| Step | Intermediate/Product | Description |

| 1 | Phenolic Hypobromite | Unstable species formed from the attack of phenol on a bromine source like NBS. researchgate.net |

| 2 | 2-Bromocyclohexadienone | Formed by the rapid rearrangement of the hypobromite. researchgate.net |

| 3 | 4-Bromocyclohexadienone | Formed by acid-catalyzed rearrangement of the 2-bromocyclohexadienone. researchgate.net |

| 4 | Bromophenols | The final aromatic products resulting from the enolization of the cyclohexadienone intermediates. researchgate.net |

This table outlines the key species involved in the mechanistic pathway for the halogenation of phenols via cyclohexadienone intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,6 Tribromophenyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4,6-Tribromophenyl Systems

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁵N.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound derivatives, the aromatic region of the spectrum is particularly informative.

The parent compound, 2,4,6-tribromophenol (B41969), displays a characteristic singlet for the two equivalent aromatic protons (H-3 and H-5) due to the symmetrical substitution pattern on the benzene (B151609) ring. In a deuterated chloroform (B151607) (CDCl₃) solvent, this signal typically appears around δ 7.59 ppm. nih.gov For 2,4,6-tribromoaniline, the aromatic protons also appear as a singlet, while the amine (-NH₂) protons introduce an additional signal. chemicalbook.com

In more complex derivatives, such as this compound 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate, the ¹H NMR spectrum reveals distinct signals for each part of the molecule. researchgate.net The two aromatic protons of the this compound group remain as a singlet. researchgate.net Signals for the propyl chain protons appear as triplets and multiplets, with chemical shifts and splitting patterns dictated by their neighboring groups. researchgate.net For instance, the methylene (B1212753) group attached to the carbamate (B1207046) oxygen (CH₂-1') is observed as a triplet around δ 4.12 ppm. researchgate.net

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

|---|---|---|---|---|---|

| 2,4,6-Tribromophenol nih.gov | CDCl₃ | H-3, H-5 | 7.59 | s | - |

| This compound 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate researchgate.net | - | Aromatic H | 7.54 | s | - |

s = singlet, t = triplet

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. uoi.grlibretexts.org

The chemical shifts in ¹³C NMR are influenced by hybridization, electronegativity of attached atoms, and anisotropic effects. uoi.grudel.edu Carbonyl carbons are typically found far downfield (170-220 ppm), while aromatic and alkene carbons resonate in the 110-150 ppm range. bhu.ac.inlibretexts.org

For 2,4,6-tribromophenol, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for the different carbon atoms in the ring. nih.gov The carbon bearing the hydroxyl group (C-1) is shifted downfield, while the carbons bonded to bromine (C-2, C-4, C-6) appear at higher field values compared to C-1. The carbons bearing hydrogen (C-3, C-5) are the most shielded of the aromatic carbons.

Table 2: ¹³C NMR Chemical Shifts for 2,4,6-Tribromophenol

| Carbon Atom | Approximate Chemical Shift (δ) ppm |

|---|---|

| C-1 (-OH) | ~145-150 |

| C-2, C-6 (-Br) | ~110-115 |

| C-4 (-Br) | ~115-120 |

| C-3, C-5 (-H) | ~130-135 |

(Note: Specific shifts can vary slightly based on solvent and experimental conditions. The provided ranges are typical for substituted phenols.)

For this compound derivatives containing nitrogen, heteronuclear NMR techniques, particularly those involving nitrogen isotopes (¹⁴N and ¹⁵N), can be powerful for structural elucidation. Nitrogen has two NMR-active nuclei, ¹⁴N and ¹⁵N. huji.ac.il

¹⁴N NMR is often challenging due to the nucleus's quadrupolar nature, which leads to very broad signals, sometimes making them unobservable on high-resolution spectrometers. huji.ac.il

¹⁵N NMR, while yielding sharper lines, suffers from very low natural abundance (0.37%) and a low magnetogyric ratio, making it an insensitive nucleus. huji.ac.ilipb.pt To overcome this, ¹⁵N-isotopic enrichment or the use of two-dimensional (2D) inverse-detection techniques like the Heteronuclear Multiple Bond Correlation (HMBC) experiment are often employed. huji.ac.ilipb.pt

The ¹H-¹⁵N HMBC experiment is particularly useful as it detects correlations between protons and nitrogen atoms that are separated by two or three bonds (²JHN, ³JHN). researchgate.netnih.gov This technique can be used to:

Confirm the site of N-alkylation or N-acylation. researchgate.net

Differentiate between isomers, such as in fused heterocyclic systems containing a tribromophenyl substituent. nih.gov

Establish the connectivity of the tribromophenyl moiety to a nitrogen-containing ring or chain. For example, in a hypothetical N-(this compound)azole, an HMBC experiment would show a correlation between the azole protons and the nitrogen atoms, confirming the structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy measures the energy of molecular vibrations (stretching, bending, etc.), providing a fingerprint of the functional groups present in a molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques for analyzing molecular vibrations. colab.ws

In this compound derivatives, characteristic IR absorption bands can be observed. For 2,4,6-tribromophenol, the spectrum shows a sharp O-H stretching band for the free hydroxyl group in dilute solution, and a broader band in the solid state due to intermolecular hydrogen bonding. colab.ws The NIST database shows a gas-phase IR spectrum with a prominent O-H stretch around 3600 cm⁻¹. nist.gov

For 2,4,6-tribromoaniline, characteristic N-H stretching vibrations appear in the region of 3300-3500 cm⁻¹. nist.gov Other key vibrations for these derivatives include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹. researchgate.net

Aromatic C=C stretching: Occur in the 1400-1600 cm⁻¹ region. researchgate.netlibretexts.org

C-O stretching (for phenols/ethers): Strong absorption around 1200 cm⁻¹. researchgate.net

C-N stretching (for anilines/amides): Found in the 1100-1300 cm⁻¹ range. researchgate.net

C-Br stretching: Appears at lower frequencies, typically below 600 cm⁻¹, making it more suitable for Raman or Far-IR spectroscopy. researchgate.net

In a derivative like this compound 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate, additional characteristic peaks such as the N-H stretch (3406 cm⁻¹) and the carbonyl (C=O) stretch of the carbamate group (1657 cm⁻¹) are clearly visible. researchgate.net

Table 3: Selected IR Absorption Frequencies for this compound Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 2,4,6-Tribromophenol (gas phase) | O-H stretch | ~3600 | nist.gov |

| 2,4,6-Tribromoaniline | N-H stretch | 3300-3500 | nist.gov |

| This compound carbamate derivative | N-H stretch (carbamate) | 3406 | researchgate.net |

| This compound carbamate derivative | C=O stretch (carbamate) | 1657 | researchgate.net |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information. nih.gov

For this compound derivatives, the mass spectrum is characterized by a distinctive isotopic pattern caused by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (~51% and ~49%, respectively). A compound with three bromine atoms, like 2,4,6-tribromophenol, will exhibit a molecular ion cluster (M, M+2, M+4, M+6) with a characteristic 1:3:3:1 intensity ratio. drugbank.comnist.gov

The electron ionization (EI) mass spectrum of 2,4,6-tribromophenol shows this isotopic cluster for the molecular ion (m/z 330, 332, 334, 336). drugbank.comnist.gov Common fragmentation pathways include the loss of a bromine atom (-Br) or hydrogen bromide (-HBr).

For derivatives like this compound acetate, the molecular ion cluster is observed at m/z 372/374/376/378. nist.gov A major fragmentation is the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O) to give the 2,4,6-tribromophenol fragment ion. nist.gov

More complex derivatives show fragmentation patterns that help to piece together the structure. For example, the fragmentation of this compound 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate involves cleavage at various points in the side chain, yielding fragments corresponding to the furoyl-piperazine moiety and the tribromophenylcarbamate portion, confirming the connectivity of the different structural units. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound derivatives, particularly in the context of environmental monitoring and the study of brominated flame retardants (BFRs). sielc.com This method combines the powerful separation capabilities of gas chromatography with the sensitive detection and structural identification provided by mass spectrometry.

Researchers utilize GC-MS to identify and quantify this compound-containing compounds in various complex matrices. nih.govchemspider.com For instance, it is frequently employed to analyze the pyrolysis products of commercial BFRs like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE). figshare.comwikipedia.org Thermal degradation of BTBPE at 340°C yields several products, with 2,4,6-tribromophenol being a primary fragment identified by GC-MS. figshare.com The analysis of such degradation products is crucial for understanding the environmental fate and potential risks associated with BFRs. figshare.comwikipedia.org In some analytical methods, 2,4,6-tribromophenol itself is used as an internal standard for the quantification of other analytes. researchgate.net

The mass spectra of this compound derivatives obtained via electron ionization (EI) show characteristic fragmentation patterns. nih.gov For polybrominated compounds, a common fragmentation pathway is the loss of bromine atoms. chemspider.com For example, the mass spectra of polybrominated diphenyl ethers (PBDEs) often show major ions corresponding to the molecular ion [M]•+ or an ion resulting from the loss of a bromine molecule, [M-Br₂]•+. chemspider.comebi.ac.uk The relative intensity of the [M-Br₂]•+ ion to the molecular ion tends to increase with a higher degree of bromination. chemspider.com A suggested fragmentation pattern for this compound 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate shows distinct ion peaks corresponding to the different moieties of the molecule, aiding in its structural confirmation. nih.gov

To enhance separation and detection, various GC columns and MS settings are optimized. Non-polar columns like DB-5 are commonly used for the separation of brominated compounds. figshare.com For thermally labile compounds, a short GC column with a thin film is often recommended to improve analysis efficiency. chemspider.com Advanced MS techniques are also applied to improve sensitivity and selectivity. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which is invaluable for confirming elemental composition. chemspider.com Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity by monitoring specific fragmentation transitions (Multiple Reaction Monitoring, MRM), which is particularly useful for trace analysis in complex samples. chemspider.comebi.ac.uk Furthermore, alternative ionization techniques such as Gas Chromatography-Atmospheric Pressure Chemical Ionization (GC-APCI) have been explored, demonstrating a significant increase in sensitivity for many BFRs compared to traditional EI. nih.gov

Table 1: Selected GC-MS Methodologies for this compound Compound Analysis

| Analyte/Matrix | GC Column | Mass Spectrometry Technique | Key Findings | Reference(s) |

| Pyrolysis products of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) | Not specified | GC-MS (EI) | Identification of 2,4,6-tribromophenol and vinyl this compound ether as primary degradation products. | figshare.comwikipedia.org |

| Polybrominated Diphenyl Ethers (PBDEs) | DB1-HT (15 m) & DB5-ms | GC-MS/MS (EI+) | Triple quadrupole MS provides a sensitive and selective method; monitoring [M]•+ or [M-Br₂]•+ fragments. | ebi.ac.uk |

| PBDEs and novel BFRs in food | Not specified | GC-APCI-MS/MS | APCI source enhances formation of molecular ion, increasing sensitivity ~10-fold over GC-EI-MS/MS. | nih.gov |

| Haloanisoles and halophenols in drug products | Not specified | GC-MS/MS with Stir Bar Sorptive Extraction (SBSE) | Development of a validated method for trace-level detection based on component-specific MRM transitions. | chemspider.com |

X-ray Crystallographic Analysis of this compound Compounds

X-ray crystallography stands as the definitive analytical method for elucidating the precise three-dimensional atomic arrangement of this compound derivatives in the solid state. This technique provides unequivocal data on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Interactions)

The arrangement of molecules in a crystal, known as crystal packing, is directed by a complex interplay of various non-covalent intermolecular interactions. libretexts.orgresearchgate.net In this compound compounds, the presence of multiple bromine atoms and often other functional groups leads to a rich variety of these interactions, which can be visualized and analyzed using tools like Hirshfeld surfaces.

Halogen Bonding: The bromine atoms on the this compound ring are highly polarizable and can act as halogen bond donors. This leads to the formation of short contacts with nucleophilic atoms like nitrogen or other bromine atoms. For example, in the crystal structure of the Z-isomer of 3-[4-(dimethylamino)phenyl]-2-(this compound)acrylonitrile, strong intermolecular Br⋯N interactions with distances of 3.100(2) Å and 3.216(3) Å are observed, playing a significant role in the crystal packing. In the structure of 5-[2-(this compound)diazenyl]tropolone, segregated molecular stacks are linked by Br⋯Br interactions.

π-π Interactions: The aromatic nature of the tribromophenyl ring facilitates π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions, along with other forces, help to organize the molecules into layered or stacked arrangements within the crystal lattice.

Table 2: Examples of Intermolecular Interactions in this compound Derivatives

| Compound | Interaction Type | Atom-Atom Distance (Å) | Description | Reference(s) |

| (Z)-3-[4-(dimethylamino)phenyl]-2-(this compound)acrylonitrile | Halogen Bond (Br⋯N) | 3.100 (2) & 3.216 (3) | Strong interactions linking adjacent molecules. | |

| 5-[2-(this compound)diazenyl]tropolone | Hydrogen Bond (O—H⋯O) | Not specified | Forms centrosymmetric homodimers. | |

| 5-[2-(this compound)diazenyl]tropolone | Halogen Bond (Br⋯Br) | Not specified | Links the segregated molecular stacks. |

Molecular Conformation and Torsion Angle Analysis

X-ray diffraction analysis provides precise details about the preferred conformation of molecules in the solid state, including the planarity of rings and the torsion angles between different molecular fragments.

Table 3: Torsion and Dihedral Angles in Selected this compound Derivatives

| Compound | Angle Description | Angle (°) | Significance | Reference(s) |

| 5-[2-(this compound)diazenyl]tropolone | Dihedral angle between tribromophenyl and tropolone (B20159) rings | 5.07 (6) | The molecule is nearly planar. | |

| (E)-2,4-dibromo-6-(((2-nitrophenyl)imino)methyl)phenol | Dihedral angle between the two benzene rings | 39.3 | Indicates a non-planar conformation between the phenyl moieties. |

Coordination Chemistry and Metal Complexes with this compound Ligands

The this compound group can be incorporated into larger molecular structures that act as ligands for metal ions. While the tribromophenyl moiety itself is not typically a primary coordinating group, its deprotonated form, 2,4,6-tribromophenoxide, can act as a ligand, coordinating to metal centers through the oxygen atom. The predominant use of 2,4,6-tribromophenol (TBP) is as an intermediate, for example, in the synthesis of brominated epoxy resins. chemspider.com It can be reacted with sodium hydroxide (B78521) to form the sodium salt, which has applications as a fungicide. chemspider.com A notable example of a metal complex is the bismuth salt of TBP, which is the active component in Xeroform, a medical dressing. chemspider.com

When the this compound group is a substituent on a multidentate ligand, its primary influence on the resulting metal complex is often steric and electronic. The significant steric bulk of the three bromine atoms can direct the geometry of the final complex, influencing the coordination number and bond angles of the metal center. For instance, sterically demanding ligands are known to stabilize complexes with lower coordination numbers or distorted geometries. The electron-withdrawing nature of the bromine atoms can also modulate the electronic properties of the ligand, affecting the strength of the metal-ligand bonds and the redox or photophysical properties of the complex.

Electronic Spectroscopy: UV-Visible Absorption

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. For this compound derivatives, the absorption spectrum is dominated by transitions involving the π-electrons of the aromatic ring. Simple phenols exhibit characteristic absorptions in the UV region, and the presence of substituents alters the position (λ_max) and intensity of these absorption bands.

The three bromine atoms on the phenyl ring act as auxochromes, typically causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol (B47542). The UV spectrum of 2,4,6-tribromophenol is available in spectral databases, confirming its absorption in the ultraviolet range.

When the this compound group is part of a larger conjugated system, the λ_max can shift significantly to longer wavelengths. This is because conjugation extends the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, theoretical studies on related brominated acetophenone (B1666503) molecules show absorption spectra that are sensitive to the solvent environment. In a series of extended 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, the UV-Vis absorption spectra were recorded to study their one- and two-photon absorption properties.

Table 4: UV-Visible Absorption Data for Selected Brominated Aromatic Compounds

| Compound | Solvent | λ_max (nm) | Notes | Reference(s) |

| 2,4,6-Tribromophenol | Not specified | Data available in spectral databases. | The compound absorbs in the UV region. | |

| 2,4'-Dibromoacetophenone (Theoretical) | Gas Phase, Ethanol, Water | Not specified | Theoretical UV-Vis spectra were calculated using the TD-DFT method. | |

| Benzoic Acid | Not specified | 230 | Example of a simple aromatic acid. | |

| Cinnamic Acid | Not specified | ~270-280 | Extended conjugation shifts λ_max to longer wavelengths compared to benzoic acid. |

Other Advanced Spectroscopic Techniques

Beyond the specific techniques detailed above, a full structural characterization of this compound derivatives relies on a suite of other advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: Provides information about the chemical environment of protons. For a this compound group, the two remaining aromatic protons typically appear as a singlet in the ¹H NMR spectrum due to their chemical equivalence, with a chemical shift indicative of an electron-poor aromatic system.

¹³C NMR: Reveals the number and type of carbon atoms. The spectrum of a this compound compound would show four distinct signals for the aromatic carbons: one for the carbon bearing the substituent (e.g., -OH), one for the unsubstituted carbons, and two for the bromine-bearing carbons (C2/C6 and C4), with chemical shifts influenced by the heavy bromine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. For 2,4,6-tribromophenol, the IR spectrum would display characteristic absorption bands corresponding to the O-H stretching of the phenolic group, C-O stretching, aromatic C-H stretching, aromatic C=C ring stretching, and the C-Br stretching vibrations at lower frequencies.

Advanced Mass Spectrometry Techniques: In addition to standard GC-MS, more advanced MS methods are employed for enhanced analysis. Techniques like high-resolution mass spectrometry (HRMS) are crucial for determining the exact molecular formula from a highly accurate mass measurement. chemspider.com The development of softer ionization methods, such as atmospheric pressure chemical ionization (APCI), coupled with tandem mass spectrometry (MS/MS), has led to significant improvements in sensitivity and specificity for the analysis of these compounds in complex environmental or biological samples. nih.gov

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for the detection and characterization of paramagnetic species, including free radicals. bruker.combruker.com This method is uniquely sensitive to species with unpaired electrons, providing detailed information about their electronic structure, conformation, and dynamic behavior. bruker.com In the context of this compound derivatives, EPR spectroscopy would be a critical tool for investigating transient radical intermediates that may form during chemical reactions or under specific energetic conditions such as photolysis or radiolysis.

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. bruker.com The interaction of the electron's magnetic moment with the applied field splits the spin states (m_s = +1/2 and m_s = -1/2), and transitions between these states can be induced by an oscillating magnetic field at a resonant frequency. The resulting EPR spectrum provides key parameters, including the g-factor and hyperfine coupling constants (hfs). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. researchgate.net Hyperfine couplings arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ⁷⁹Br, ⁸¹Br), leading to the splitting of EPR lines and providing valuable information about the spatial distribution of the unpaired electron and the identity of the coupled nuclei. researchgate.net

While specific EPR studies on this compound radical intermediates are not extensively documented in the literature, the technique's application can be extrapolated from studies of other aromatic and halogenated radicals. researchgate.net For a hypothetical 2,4,6-tribromophenoxyl radical, the unpaired electron would be primarily localized on the oxygen atom, with significant delocalization onto the aromatic ring. The g-factor would be expected to be close to that of a free electron (g ≈ 2.0023) but would be influenced by the spin-orbit coupling introduced by the heavy bromine atoms.

The hyperfine structure of the EPR spectrum would be complex, with couplings to the two meta-protons and the three bromine nuclei. Both ⁷⁹Br and ⁸¹Br isotopes have a nuclear spin of I = 3/2, which would lead to a characteristic quartet splitting for each bromine atom interacting with the unpaired electron. The magnitude of the bromine hyperfine coupling constants would be indicative of the spin density at the carbon atoms to which they are attached. Computational methods, in conjunction with experimental EPR, can be a powerful approach to interpreting the complex spectra and confirming the radical's structure. researchgate.net

Below is a hypothetical data table illustrating the kind of parameters that could be obtained from an EPR study of a this compound-containing radical, based on typical values for similar aromatic radicals.

| Radical Species | g-factor | Hyperfine Coupling Constants (a) / G |

| Hypothetical 2,4,6-Tribromophenoxyl Radical | ~2.004 | a(H_meta): ~1-3 Ga(⁷⁹Br_ortho): ~5-10 Ga(⁸¹Br_ortho): ~5.5-11 Ga(⁷⁹Br_para): ~2-5 Ga(⁸¹Br_para): ~2.2-5.5 G |

This table is illustrative and presents expected ranges for hyperfine coupling constants based on known data for similar radical structures. Actual values would need to be determined experimentally.

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that provides highly sensitive information about the local electronic environment of quadrupolar nuclei (those with a nuclear spin I ≥ 1). rsc.org For this compound derivatives, NQR is particularly well-suited for studying the bromine atoms (⁷⁹Br and ⁸¹Br, both with I = 3/2), as the resonance frequency is directly dependent on the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. scispace.comnih.gov This makes NQR a powerful tool for structural elucidation, as the EFG is exquisitely sensitive to the nature of the chemical bonding and the crystal lattice structure. rsc.orgnih.gov

The NQR frequency (νQ) for a spin I = 3/2 nucleus is related to the nuclear quadrupole coupling constant (e²qQ/h) and the asymmetry parameter (η) of the EFG. scispace.com The e²qQ/h is a measure of the strength of the interaction, where 'eq' is the principal component of the EFG tensor (Vzz) and 'eQ' is the nuclear quadrupole moment. scispace.com The asymmetry parameter, η, describes the deviation of the EFG from axial symmetry. scispace.com For nuclei with I = 3/2, a single NQR transition is typically observed.

In derivatives containing the this compound group, each of the three bromine atoms can, in principle, give rise to a distinct NQR signal if they are crystallographically inequivalent. The precise frequencies of these signals provide a "fingerprint" of the compound's solid-state structure. rsc.org Variations in the NQR frequencies can reveal subtle differences in chemical bonding, such as the degree of covalent character in the C-Br bond and the presence of intermolecular interactions like halogen bonding. scispace.comnih.gov For instance, the formation of a halogen bond (C-Br···N or C-Br···O) typically leads to a measurable shift in the bromine NQR frequency, which correlates with the strength and geometry of the interaction. scispace.comnih.gov

Systematic NQR studies on a series of brominated aromatic compounds have shown that the ⁷⁹Br and ⁸¹Br NQR frequencies are highly sensitive to the electronic environment. scispace.comnih.gov The ratio of the frequencies for the two isotopes (ν(⁷⁹Br)/ν(⁸¹Br)) is constant and approximately equal to the ratio of their nuclear quadrupole moments (~1.197), which serves as a useful confirmation of signal assignment. scispace.com

The following table presents representative ⁷⁹Br NQR data for compounds related to this compound derivatives, illustrating the typical frequency ranges and the effect of intermolecular interactions.

| Compound | Temperature (K) | ⁷⁹Br NQR Frequency (MHz) | e²qQ/h (MHz) | η |

| 1,3,5-Tribromobenzene | 77 | 275.15, 275.35 | 550.4, 550.6 | ~0 |

| 4-Bromophenol (B116583) | 77 | 278.48 | 556.96 | ~0 |

| 1,4-Dibromotetrafluorobenzene | 298 | 318.91 | 637.82 | ~0 |

| Cocrystal of 1,4-Dibromotetrafluorobenzene and Pyridine | 298 | 322.32 | 644.64 | ~0 |

Data is compiled from published research on related brominated compounds to illustrate typical NQR parameters. scispace.com

The study of this compound derivatives by ⁷⁹/⁸¹Br NQR spectroscopy can thus provide detailed insights into their solid-state structure, including the number of inequivalent bromine sites in the crystal unit cell, the nature of the C-Br bonds, and the presence and characteristics of non-covalent interactions.

Computational and Theoretical Chemistry of 2,4,6 Tribromophenyl Systems

Density Functional Theory (DFT) Applications

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For brominated phenols, including 2,4,6-tribromophenol (B41969), DFT methods have been employed to explore their properties in detail. The B3LYP functional combined with the 6-311G++(d,p) basis set has been a common choice for such studies, providing reliable results for molecular geometries and other properties. nih.gov

Geometry Optimization and Structural Parameter Prediction

Geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For 2,4,6-tribromophenol, these calculations predict the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Studies on the complete series of bromophenols using DFT at the B3LYP/6-311G++(d,p) level have revealed systematic trends in structural parameters. nih.gov The presence of bromine atoms, particularly at the ortho positions, influences the geometry through steric and inductive effects, as well as potential intramolecular interactions. nih.gov For instance, an increase in the number of bromine substituents has been correlated with an increase in the O-H bond length and a decrease in the C-O bond length in bromophenols. nih.gov

While specific optimized geometry parameters for 2,4,6-tribromophenyl systems are detailed in dedicated computational studies, the general principles of DFT geometry optimization are well-established. The process involves finding a minimum on the potential energy surface of the molecule, which corresponds to the most stable arrangement of its atoms. nih.gov

Table 1: Predicted Structural Parameters of 2,4,6-Tribromophenol

Specific calculated values for bond lengths and angles of 2,4,6-tribromophenol from dedicated DFT studies are required for a complete data table. The following is a representative table structure.

| Parameter | Predicted Value (B3LYP/6-311G++(d,p)) |

|---|---|

| C-Br Bond Length (Å) | Data not available in search results |

| C-C Bond Length (Å) | Data not available in search results |

| C-O Bond Length (Å) | Data not available in search results |

| O-H Bond Length (Å) | Data not available in search results |

| C-C-C Bond Angle (°) | Data not available in search results |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations are crucial for the assignment of experimentally observed spectral bands to specific molecular vibrations. For bromophenols, DFT calculations have been used to identify trends in vibrational frequencies. nih.gov

A systematic red shift (decrease in frequency) in the O-H stretching frequency and a blue shift (increase in frequency) in the O-H torsional frequency have been observed with an increasing number of bromine substitutions. nih.gov The calculated frequencies are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and limitations in the theoretical model. nih.gov

Table 2: Predicted Vibrational Frequencies for 2,4,6-Tribromophenol

A comprehensive list of calculated vibrational frequencies and their assignments for 2,4,6-tribromophenol would be found in detailed computational studies. The following is a representative table structure.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311G++(d,p)) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Data not available in search results | Data not available in search results |

| C-Br Stretch | Data not available in search results | Data not available in search results |

| Aromatic C-C Stretch | Data not available in search results | Data not available in search results |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. aimspress.com

In DFT studies of various organic molecules, the HOMO-LUMO gap is a commonly calculated parameter to understand charge transfer within the molecule and its potential for chemical reactions. irjweb.comnih.gov For substituted phenols, the nature and position of the substituents can significantly influence the HOMO and LUMO energy levels and thus the energy gap.

Table 3: HOMO-LUMO Energy Gap for a Representative this compound System

Specific HOMO, LUMO, and energy gap values for 2,4,6-tribromophenol from a dedicated DFT study are needed for a complete data table. The following is a representative table structure.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. inchem.org The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). inchem.org

For phenolic compounds, the MEP map would highlight the negative potential around the oxygen atom of the hydroxyl group, making it a likely site for interaction with electrophiles. The bromine atoms, being electronegative, would also influence the charge distribution on the aromatic ring. The study of MEP maps provides insights into intermolecular interactions and the reactive sites of the molecule. nih.gov

Global Chemical Reactivity Descriptors